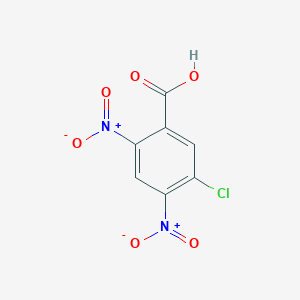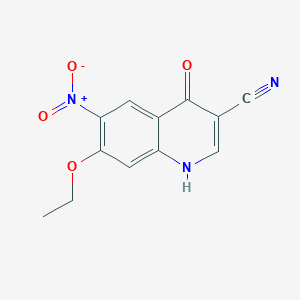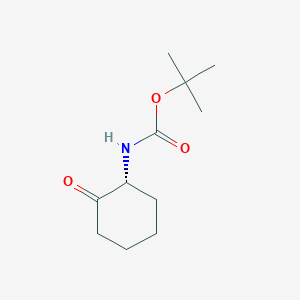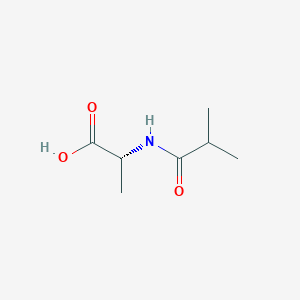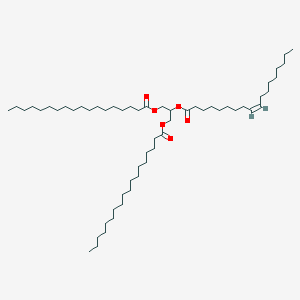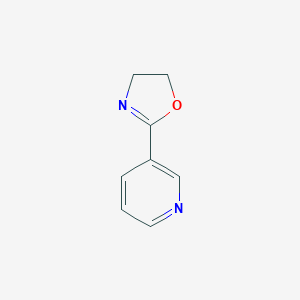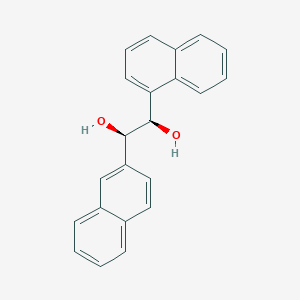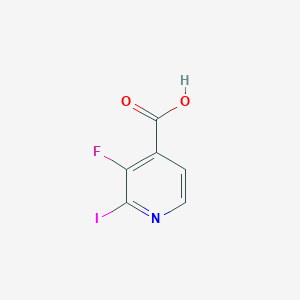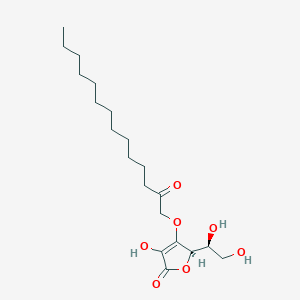![molecular formula C29H33N3O6 B142931 Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 126444-11-9](/img/structure/B142931.png)
Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as BDP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. BDP is a member of the dihydropyridine family of compounds and has been found to possess unique properties that make it a promising candidate for use in a wide range of applications.
作用機序
The mechanism of action of Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. This compound has been found to modulate the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of various transcription factors, including NF-kappaB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound possesses potent antioxidant and anti-inflammatory properties, and can inhibit the proliferation of cancer cells. In vivo studies have shown that this compound can reduce inflammation, improve cardiovascular function, and enhance cognitive function.
実験室実験の利点と制限
One of the main advantages of using Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. Another advantage of using this compound is its unique optical and electronic properties, which make it a promising candidate for use in the development of new materials. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are many possible future directions for research on Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. One possible direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another possible direction is the development of new applications for this compound, including the development of new drugs, pesticides, and materials. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized using a variety of methods, including the Hantzsch reaction and the Biginelli reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, ammonium acetate, and 2,6-dimethyl-3,5-dicarbethoxy-4-bromopyridine, while the Biginelli reaction involves the reaction of ethyl acetoacetate, 3,4-dihydro-2H-pyran, and 2,6-dimethyl-3,5-dicarbethoxy-4-bromopyridine.
科学的研究の応用
Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In agriculture, this compound has been found to possess potent insecticidal properties, making it a promising candidate for use as a pesticide. In materials science, this compound has been found to possess unique optical and electronic properties, making it a promising candidate for use in the development of new materials.
特性
CAS番号 |
126444-11-9 |
|---|---|
分子式 |
C29H33N3O6 |
分子量 |
519.6 g/mol |
IUPAC名 |
bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H33N3O6/c1-5-20-7-9-22(30-13-20)15-37-28(33)25-18(3)32-19(4)26(27(25)24-17-35-11-12-36-24)29(34)38-16-23-10-8-21(6-2)14-31-23/h7-10,13-14,17,27,32H,5-6,11-12,15-16H2,1-4H3 |
InChIキー |
YWKFGWNTDPFJIZ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |
正規SMILES |
CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |
その他のCAS番号 |
126444-11-9 |
同義語 |
NK 252 NK-252 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




